2-oxo-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-chromene-3-carboxamide
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Overview
Description
2-oxo-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate β-ketoester under acidic or basic conditions.
Introduction of the Isoquinoline Moiety: The tetrahydroisoquinoline moiety can be introduced via a Pictet-Spengler reaction, where an amine reacts with an aldehyde or ketone to form the tetrahydroisoquinoline ring.
Amidation Reaction: The final step involves the amidation of the chromene core with the tetrahydroisoquinoline derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the chromene or isoquinoline moieties to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-oxo-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer, neurodegenerative disorders, and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-oxo-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Modulating Receptors: Interacting with cell surface or intracellular receptors to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
2-oxo-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-chromene-3-carboxamide: Unique due to its specific structural features and potential biological activities.
Chromene Derivatives: Compounds with similar chromene cores but different substituents, exhibiting diverse biological activities.
Isoquinoline Derivatives: Compounds with isoquinoline moieties, known for their pharmacological properties.
Uniqueness
The uniqueness of this compound lies in its combined chromene and isoquinoline structures, which contribute to its distinct chemical reactivity and potential therapeutic applications.
Properties
IUPAC Name |
2-oxo-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-2-20(25)24-10-9-14-7-8-17(11-16(14)13-24)23-21(26)18-12-15-5-3-4-6-19(15)28-22(18)27/h3-8,11-12H,2,9-10,13H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQNSOKGECXZLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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